- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283
Cas no 60-92-4 (Cyclic AMP)
Cyclic AMP Chemical and Physical Properties
Names and Identifiers
-
- Adenosine Cyclophosphate
- cyclic amp
- Adenosine 3',5'-phosphate
- 5'-Cyclic Monophosphate
- Dimethylaminopyridine
- Adenosine 3',5'-Cyclic Monophosphate Hydrate
- Adenosine 3',5'-cyclic monophosphate
- Adenosine 3',5'-cyclic phosphate (6CI)
- Adenosine-3',5'-cyclophosphate
- Adenosine-3’,5’-cyclic Monophosphate
- Adenosine 3',5'-cyclophosphate
- Adenosine 3‘,5‘-cyclic monophosphate
- cAMP
- 3',5'-cAMP Hydrate
- 3',5'-Cyclic AMP Hydrate
- 3'-5' Cyclic adenosine monophosphate
- 3',5'-cyclic AMP
- cyclic 3',5'-AMP
- Adenosine cyclic monophosphate
- cyclic 3',5'-Adenylic acid
- Adenosine 3',5'-monophosphate
- Cyclic Adenosine Monophosphate
- cyclic Adenosine 3',5'-phosphate
- Cyclic adenylic acid
- Adenosine cyclic 3',5'-monophosphate
- 3',5'-AMP
- cyclic Adenosine 3',5'-monophosphate
- Adenosine cyclic 3',5'-phosphate
- adenosine-3',5'-cyclic-mono
- Adenosine 3’,5’-cyclic monophosphate
- adenosine 3',5'-cyclic monophosphate anion
- 3',5'-cyclic AMP anion
- adenosine 3',5'-cyclic monophosphate(1-)
- 3' 5'-cyclic AMP
- Adenosine 3',5'-cyclic phosphate
- ADENOSINE-3',5'-CYCLIC-MONOPHOSPHATE
- Cyclic AMP
-
- MDL: MFCD00128971
- Inchi: 1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)
- InChI Key: IVOMOUWHDPKRLL-UHFFFAOYSA-N
- SMILES: NC1C2=C(N(C3C(O)C4C(COP(O4)(=O)O)O3)C=N2)N=CN=1
- BRN: 52645
Computed Properties
- Exact Mass: 329.05300
- Monoisotopic Mass: 329.05252
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 498
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- Topological Polar Surface Area: 155
- XLogP3: -3.436
Experimental Properties
- Color/Form: Powder
- Density: 2.4700
- Melting Point: 220°C(lit.)
- Boiling Point: 701.5°C at 760 mmHg
- Flash Point: 378 °C
- Solubility: H2O: 10 mg/mL pH of aqueous solution is approx. 3.0. The sodium salt (A6885) is about 20× more soluble., clear, colorless
- Water Partition Coefficient: 50 mg/mL
- PSA: 164.65000
- LogP: -0.23620
- Merck: 2708
- Specific Rotation: -53.7 º (c=0.7,water)
Cyclic AMP Security Information
- Signal Word:Warning
- Hazard Statement: H314-H318
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R34
- Safety Instruction: S22; S24/25; S45; S36/37/39; S26; S36
- FLUKA BRAND F CODES:10-21
- RTECS:AU7357600
-
Hazardous Material Identification:
- TSCA:Yes
- HazardClass:8
- Storage Condition:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R34
- Safety Term:S26;S36/37/39;S45
Cyclic AMP Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A280455-500mg |
Adenosine-3’,5’-cyclic Monophosphate |
60-92-4 | 500mg |
$ 57.00 | 2023-09-09 | ||
| TRC | A280455-1g |
Adenosine-3’,5’-cyclic Monophosphate |
60-92-4 | 1g |
$ 85.00 | 2023-09-09 | ||
| TRC | A280455-5g |
Adenosine-3’,5’-cyclic Monophosphate |
60-92-4 | 5g |
$ 270.00 | 2023-09-09 | ||
| ChemFaces | CFN90031-20mg |
Adenosine cyclophosphate |
60-92-4 | >=98% | 20mg |
$40 | 2021-07-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XA8232-10g |
Cyclic AMP |
60-92-4 | ≥98% | 10g |
¥1800元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XA8232-1g |
Cyclic AMP |
60-92-4 | ≥98% | 1g |
¥280元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XA8232-5g |
Cyclic AMP |
60-92-4 | ≥98% | 5g |
¥1100元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XA8243-100mg |
Cyclic AMP |
60-92-4 | ≥99% | 100mg |
¥50元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XA8243-1g |
Cyclic AMP |
60-92-4 | ≥99% | 1g |
¥160元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XA8243-500mg |
Cyclic AMP |
60-92-4 | ≥99% | 500mg |
¥120元 | 2023-09-15 |
Cyclic AMP Production Method
Production Method 1
Cyclic AMP Raw materials
Cyclic AMP Preparation Products
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5-ester with D-ribose (53595-18-9)
- Nicotinamide (98-92-0)
- NADP (53-59-8)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-[(2S)-2,3-dihydroxy-5-oxo-3-penten-1-yl] ester (1273577-02-8)
- Cyclic AMP (60-92-4)
- 2'-Adenylic acid,5'-(dihydrogen phosphate) (3805-37-6)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate) (4457-01-6)
- Adenosine-2'-monophosphate (130-49-4)
Cyclic AMP Suppliers
Cyclic AMP Related Literature
-
Pengpeng Yang,Junyang Jin,Qingshi Wen,Chenguang Lin,JinQiu Fu,Wei Zhuang,Jinglan Wu,Dong Liu,Chenjie Zhu,Hanjie Ying CrystEngComm 2021 23 174
-
Qi You,Yang Chen J. Mater. Chem. C 2018 6 9703
-
Hebatallah Mohamed,Hongzhao Shao,Madoka Akimoto,Patrick Darveau,Marc R. MacKinnon,Jakob Magolan,Giuseppe Melacini RSC Chem. Biol. 2022 3 1230
-
Lucyna A. Wozniak,Andrzej Okruszek Chem. Soc. Rev. 2003 32 158
-
5. Proton transfer from heterocyclic compounds. Part 10. Adenine mono- and poly-nucleotidesJohn R. Jones,Spencer E. Taylor J. Chem. Soc. Perkin Trans. 2 1980 441
Related Categories
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides 3',5'-cyclic purine nucleotides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Cyclic purine nucleotides 3',5'-cyclic purine nucleotides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
Additional information on Cyclic AMP
Introduction to Cyclic AMP (Cyclic Adenosine Monophosphate) and CAS No 60-92-4
Cyclic Adenosine Monophosphate, commonly known as Cyclic AMP (CAS No: 60-92-4), is a vital second messenger involved in various cellular processes. It plays a crucial role in signal transduction pathways, mediating the effects of hormones and neurotransmitters. This compound is a cyclic nucleotide composed of an adenosine moiety linked to a phosphate group in a cyclic manner, making it highly dynamic and reactive within biological systems.
The significance of Cyclic AMP cannot be overstated, as it is central to numerous physiological functions. Its ability to activate protein kinases and regulate gene expression makes it indispensable in cellular communication. Recent advancements in molecular biology and pharmacology have highlighted its potential in therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
One of the most notable features of Cyclic AMP is its involvement in the regulation of enzyme activity. For instance, Protein Kinase A (PKA), a key enzyme activated by Cyclic AMP, phosphorylates various target proteins, thereby altering their function. This mechanism is crucial in processes such as glucose metabolism, where PKA-mediated phosphorylation of enzymes like glycogen synthase and glycogen phosphorylase regulates glycogen breakdown and synthesis.
Recent research has also uncovered the role of Cyclic AMP in stress response mechanisms. Studies have demonstrated that elevated levels of Cyclic AMP can enhance cellular resilience against oxidative stress by activating transcription factors like CREB (CAMP Response Element-Binding Protein). This finding has significant implications for developing treatments against neurodegenerative diseases, where oxidative stress is a major contributing factor.
In addition to its intracellular signaling roles, Cyclic AMP has been explored for its potential in modulating immune responses. Emerging evidence suggests that Cyclic AMP-dependent signaling pathways can influence the differentiation and function of immune cells, such as T-lymphocytes. This has opened new avenues for developing immunomodulatory therapies, particularly in autoimmune diseases where an imbalance in immune responses is observed.
The synthesis and degradation of Cyclic AMP are tightly regulated by two key enzymes: adenylyl cyclase (AC) and phosphodiesterase (PDE). Adenylyl cyclase converts ATP into Cyclic AMP, while phosphodiesterases hydrolyze it back into 5'-AMP. The balance between these enzymes determines the intracellular concentration of Cyclic AMP, thereby fine-tuning cellular responses. Dysregulation of this balance has been implicated in various pathological conditions, underscoring the importance of maintaining proper Cyclic AMP homeostasis.
Recent innovations in drug development have leveraged the properties of Cyclic AMP to create novel therapeutic agents. For example, small molecule activators of adenylyl cyclase have been developed as potential treatments for conditions like depression and chronic pain. These compounds aim to enhance central nervous system signaling by increasing intracellular levels of Cyclic AMP. Similarly, PDE inhibitors are being explored for their potential to prolong the action of endogenous or exogenous signaling molecules by preventing the degradation of Cyclic AMP.
The role of Cyclic AMP in cardiovascular health has also been extensively studied. Research indicates that increased levels of Cyclic AMP can promote vasodilation and reduce blood pressure by inhibiting smooth muscle contraction. This mechanism is exploited in drugs like vasodilators, which are used to treat conditions such as hypertension. Furthermore, recent studies have highlighted the potential of targeting Cyclic AMP-dependent signaling pathways to protect against myocardial ischemia-reperfusion injury.
In conclusion, Cyclic AMP (CAS No: 60-92-4) is a multifaceted molecule with profound implications in both basic biology and clinical medicine. Its involvement in signal transduction, stress response, immune modulation, and cardiovascular health underscores its importance as a therapeutic target. As research continues to uncover new aspects of its functions and mechanisms, the potential applications of compounds targeting or modulating
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